molecular formula C9H4Br2F6O B8444680 1-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene

1-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene

Cat. No.: B8444680
M. Wt: 401.93 g/mol
InChI Key: FAYAIBPFYZDHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene is a useful research compound. Its molecular formula is C9H4Br2F6O and its molecular weight is 401.93 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4Br2F6O

Molecular Weight

401.93 g/mol

IUPAC Name

2-(3,5-dibromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H4Br2F6O/c10-5-1-4(2-6(11)3-5)7(18,8(12,13)14)9(15,16)17/h1-3,18H

InChI Key

FAYAIBPFYZDHEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, a 500 mL glass flask was charged with 30.0 g (95.0 mmol) of 1,3,5-tribromobenzene and 400 mL of diethyl ether, followed by cooling to −78° C. At −78° C., 60 mL of a 1.6M solution containing 96.0 mmol of n-butyllithium in hexane was added dropwise by spending 1 hr, followed by aging at −78° C. for 1 hr. After confirming lithiation by gas chromatography, 16.6 g (100.0 mmol) of hexafluoroacetone was bubbled at −78° C., followed by stirring for 1 hr. After stirring, the reaction liquid was added to 400 mL of 2N hydrochloric acid to separate it into an organic layer and an aqueous layer. The aqueous layer was extracted with 100 mL of isopropyl ether. The combined organic layer was dried with anhydrous magnesium sulfate, followed by concentration with an evaporator and then solid distillation, thereby obtaining 23.0 g of 1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene (yield: 60%) represented by the following formula.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
96 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 30.0 g (95.0 mmol) of 1,3,5-tribromobenzene and 400 mL of diethyl ether were placed in a 500-mL glass flask and cooled to −78° C. Further, 60 ml (96.0 mmol) of 1.6M n-butyl lithium hexane solution was dropped into the glass flask at −78° C. over 1 hour. The resulting solution was subjected to aging at −78° C. for 1 hour. The lithiation of the raw material was confirmed by gas chromatography. After that, 16.6 g (100.0 mmol) of hexafluoroacetone was charged into the solution at −78° C. and stirred for 1 hour. After the completion of the stirring, the reacted solution was separated into an organic layer and an aqueous layer by the addition of 400 mL of 2N hydrochloric acid. The aqueous layer was extracted with 100 mL of isopropyl ether. The extracted organic layers were combined, dried with anhydrous magnesium sulfate, concentrated by an evaporator, and then, subjected to distillation. With this, 23 g of 1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene was obtained. The yield was 60%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four

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